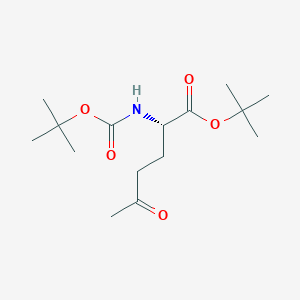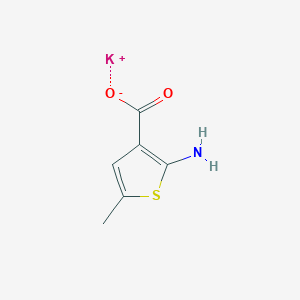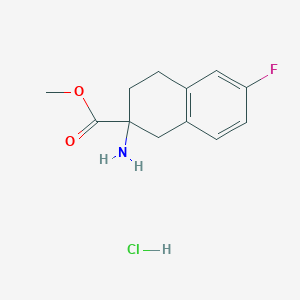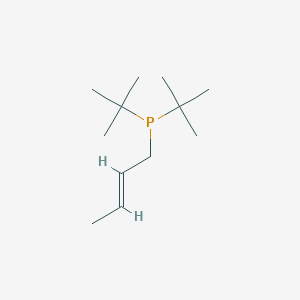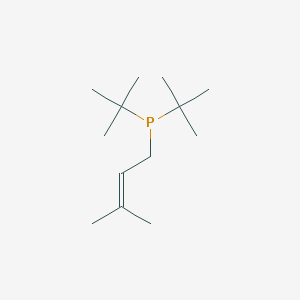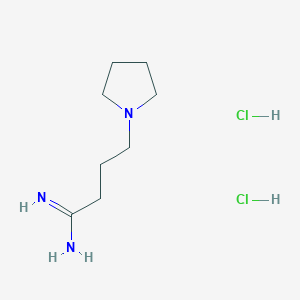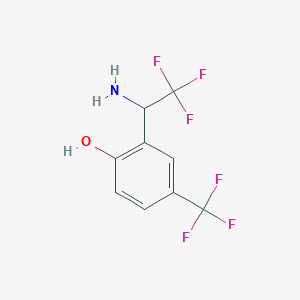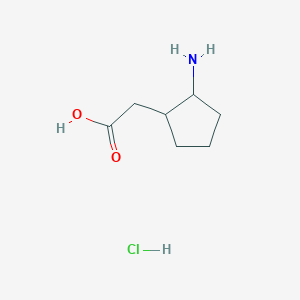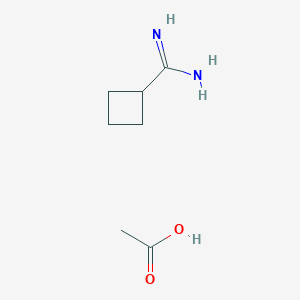
Cyclobutanecarboxamidine acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclobutanecarboxamidine acetate (CBDA) is an organic compound belonging to the family of carboxamidine compounds. It is a cyclic amide derivative of cyclobutanecarboxylic acid and is used in various scientific research applications. CBDA has been gaining attention in recent years due to its unique properties and potential applications in many scientific fields.
科学研究应用
Cyclobutanecarboxamidine acetate has a wide range of scientific research applications. It can be used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in polymerization reactions. It is also used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of porphyrins and other macrocyclic compounds. In addition, Cyclobutanecarboxamidine acetate has been used in the synthesis of drugs, such as antifungal agents, antiviral agents, and anti-inflammatory agents.
作用机制
The mechanism of action of Cyclobutanecarboxamidine acetate is not yet fully understood. It is believed that Cyclobutanecarboxamidine acetate binds to certain proteins in the body, which can lead to changes in the activity of those proteins. This can lead to changes in the biochemical and physiological processes of the body, leading to the desired effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of Cyclobutanecarboxamidine acetate are not yet fully understood. However, studies have shown that Cyclobutanecarboxamidine acetate can have anti-inflammatory, anti-fungal, and antiviral effects. In addition, Cyclobutanecarboxamidine acetate has been shown to have antioxidant and neuroprotective effects.
实验室实验的优点和局限性
Cyclobutanecarboxamidine acetate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, is relatively stable, and is relatively non-toxic. However, there are also some limitations to its use in laboratory experiments. Cyclobutanecarboxamidine acetate is not readily soluble in water, and its solubility in organic solvents is limited. In addition, the effects of Cyclobutanecarboxamidine acetate can vary depending on the concentration and the duration of exposure.
未来方向
There are many potential future directions for research on Cyclobutanecarboxamidine acetate. One such direction is to further investigate the biochemical and physiological effects of Cyclobutanecarboxamidine acetate and to develop new methods for its synthesis. Another potential direction is to explore the potential therapeutic applications of Cyclobutanecarboxamidine acetate, such as its use as an anti-inflammatory, antiviral, or antifungal agent. Additionally, further research could be conducted on the mechanisms of action of Cyclobutanecarboxamidine acetate and its potential use as a catalyst in polymerization reactions. Finally, future research could focus on the development of new methods for the purification of Cyclobutanecarboxamidine acetate and its use in the synthesis of peptides and peptidomimetics.
合成方法
Cyclobutanecarboxamidine acetate can be synthesized from cyclobutanecarboxylic acid in a three-step process. First, cyclobutanecarboxylic acid is reacted with acetic anhydride in the presence of a base such as sodium carbonate to form cyclobutanecarboxamide. Then, the cyclobutanecarboxamide is reacted with acetic anhydride in the presence of a base such as sodium carbonate to form Cyclobutanecarboxamidine acetate. Finally, the Cyclobutanecarboxamidine acetate is purified by recrystallization.
属性
IUPAC Name |
acetic acid;cyclobutanecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.C2H4O2/c6-5(7)4-2-1-3-4;1-2(3)4/h4H,1-3H2,(H3,6,7);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUQWBWXXVTMBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CC(C1)C(=N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutanecarboxamidine acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine hydrobromide](/img/structure/B6354246.png)
![(E)-2-[3-[[[3-(2-Pyridylethynyl)-2-cyclohexen-1-ylidene]amino]oxy]propoxy]ethyl Methanesulfonate](/img/structure/B6354250.png)
